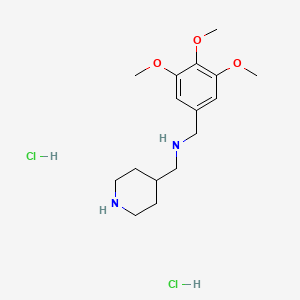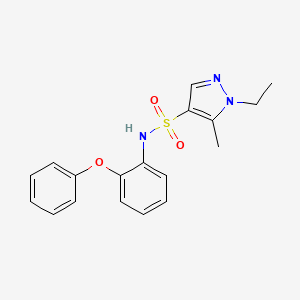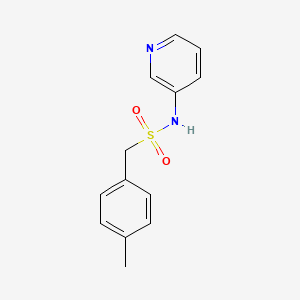
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride
説明
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride, also known as PTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PTM is a derivative of the natural compound, salsolinol, and has been found to have a range of biochemical and physiological effects. In
作用機序
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to act on multiple targets in the body, including the dopamine system, the serotonin system, and the immune system. (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to increase dopamine release in the brain, which may contribute to its neuroprotective and antidepressant effects. (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has also been found to modulate the serotonin system, which may contribute to its anxiolytic effects. Additionally, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to have immunomodulatory effects, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to have a range of biochemical and physiological effects, including modulation of neurotransmitter systems, modulation of immune function, and modulation of cell signaling pathways. (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to increase dopamine release in the brain, which may contribute to its neuroprotective and antidepressant effects. (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has also been found to modulate the serotonin system, which may contribute to its anxiolytic effects. Additionally, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to modulate cell signaling pathways involved in cancer cell proliferation and apoptosis.
実験室実験の利点と制限
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has several advantages for lab experiments, including its high potency and selectivity for its targets. (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has also been found to have good bioavailability and can be administered orally or intravenously. However, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has some limitations for lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for research on (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in a range of diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride and to assess its potential toxicity in vivo. Overall, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has great potential as a therapeutic agent and warrants further investigation.
科学的研究の応用
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been studied for its potential therapeutic properties in a range of areas, including neurodegenerative diseases, psychiatric disorders, and cancer. In neurodegenerative diseases, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to have neuroprotective effects and may have potential as a treatment for Parkinson's disease and Alzheimer's disease. In psychiatric disorders, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to have anxiolytic and antidepressant effects and may have potential as a treatment for anxiety and depression. In cancer, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to have anticancer effects and may have potential as a treatment for various types of cancer.
特性
IUPAC Name |
1-piperidin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-19-14-8-13(9-15(20-2)16(14)21-3)11-18-10-12-4-6-17-7-5-12;;/h8-9,12,17-18H,4-7,10-11H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDFICVAUSFKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Piperidin-4-ylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4753221.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4753222.png)

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4753234.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4753238.png)
![N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4753255.png)
![3-amino-N-1,3-thiazol-2-yl-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4753268.png)
![N-ethyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4753278.png)
![6-ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4753284.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753285.png)
![4-butyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4753287.png)

![5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide](/img/structure/B4753311.png)
